molecular formula C9H14ClN3O B1653029 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride CAS No. 1707358-54-0

5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Cat. No. B1653029
CAS RN: 1707358-54-0
M. Wt: 215.68
InChI Key: CKBDKLRIXWUGEB-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H14ClN3O and a molecular weight of 215.68 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .


Physical And Chemical Properties Analysis

5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Antiviral Activity

Research has shown that derivatives of pyrrolo[2,3-d]pyrimidine, which are structurally related to 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, exhibit substantial antiviral properties against RNA viruses, highlighting the importance of structural modifications at the C-5 position for biological activity (Bergstrom et al., 1984). Another study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed marked inhibition of retrovirus replication in cell culture, demonstrating the potential of such derivatives in antiretroviral therapy (Hocková et al., 2003).

Anticancer Activity

A novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines were designed as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, showing micromolar to submicromolar antiproliferative potencies against a panel of tumor cell lines. This study illustrates the compound's potential in cancer treatment by inhibiting key biosynthetic pathways (Liu et al., 2015).

Biochemical Research

Derivatives of pyrimidine, such as 5-methylcytosine, play a significant role in DNA and RNA's structural and functional aspects. Studies have explored the synthesis, structural characterization, and biological activities of various pyrimidine derivatives, underscoring their importance in biochemical research and potential therapeutic applications (Wyatt, 1951; Cohen & Barner, 1957).

Safety And Hazards

The safety data sheet for 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride suggests that it should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .

properties

IUPAC Name

5-methyl-2-pyrrolidin-3-yloxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-7-4-11-9(12-5-7)13-8-2-3-10-6-8;/h4-5,8,10H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBDKLRIXWUGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

CAS RN

1707358-54-0
Record name Pyrimidine, 5-methyl-2-(3-pyrrolidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707358-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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